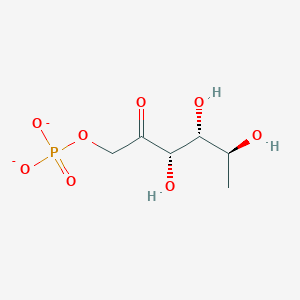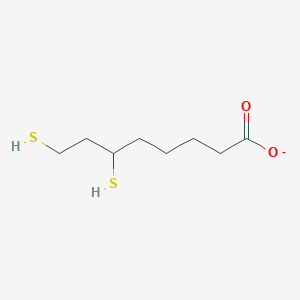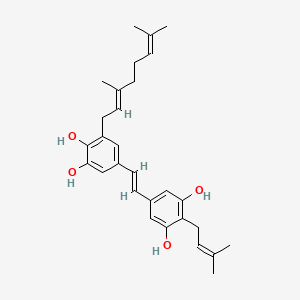
(2E,4E)-2,4-Decadienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,4E)-2,4-Decadienoic acid is an aliphatic compound characterized by the presence of two conjugated double bonds in the trans configurationIt is known for its antimicrobial properties, particularly against oomycete pathogens .
Preparation Methods
Synthetic Routes and Reaction Conditions: (2E,4E)-2,4-Decadienoic acid can be synthesized through biocatalytic oxidation of fatty acids. Enzymes released from plant extracts are often employed in this process. For instance, lipoxygenase and hydroperoxide lyase can catalyze the oxidation of linoleic acid to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of biocatalysts in large-scale reactors. The reaction conditions are optimized to maximize yield and purity. Hydrophobic adsorbents like AmberLite FPX66 are used to separate the desired product from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions: (2E,4E)-2,4-Decadienoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to produce different derivatives.
Reduction: Hydrogenation of the double bonds can yield saturated acids.
Substitution: The carboxyl group can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Catalysts like manganese dioxide or potassium permanganate.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Alcohols or amines in the presence of acid catalysts for esterification and amidation, respectively.
Major Products:
Oxidation: Various oxidized derivatives.
Reduction: Saturated acids.
Substitution: Esters and amides.
Scientific Research Applications
(2E,4E)-2,4-Decadienoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Industry: Utilized in the production of natural aromas and flavors.
Mechanism of Action
The mechanism by which (2E,4E)-2,4-Decadienoic acid exerts its effects involves multiple molecular targets and pathways:
Cell Membrane: It increases cell membrane permeability, leading to cell lysis.
Mitochondria: Inhibits ATPase activity, disrupting energy metabolism.
Oxidative Stress: Induces oxidative stress by inhibiting antioxidant enzymes.
Comparison with Similar Compounds
(2E,4E)-Hexa-2,4-dienoic acid:
(2E,4E)-Deca-2,4-dienal: A related aldehyde with similar structural features.
Uniqueness: (2E,4E)-2,4-Decadienoic acid is unique due to its specific inhibitory activity against oomycetes and its potential as an environmentally friendly biocontrol agent .
Properties
CAS No. |
544-48-9 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
deca-2,4-dienoic acid |
InChI |
InChI=1S/C10H16O2/c1-2-3-4-5-6-7-8-9-10(11)12/h6-9H,2-5H2,1H3,(H,11,12) |
InChI Key |
YKHVVNDSWHSBPA-UHFFFAOYSA-N |
SMILES |
CCCCCC=CC=CC(=O)O |
Isomeric SMILES |
CCCCC/C=C/C=C/C(=O)O |
Canonical SMILES |
CCCCCC=CC=CC(=O)O |
| 30361-33-2 544-48-9 |
|
Pictograms |
Corrosive |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(4aE,6R,7R,8S,14aS)-3-methoxy-6,7-dimethyl-1,2-dioxo-2,6,7,8-tetrahydro-1H-10,12,13-trioxabenzo[1,8]cycloocta[1,2,3-cd]-as-indacen-8-yl rel-(2Z)-2-methylbut-2-enoate](/img/structure/B1233219.png)
![4'a,9'-Dihydroxy-3'-methyl-1,1',2',3,3',4',4'a,5'-octahydrospiro[indene-2,6'-[4,12]methano[1]benzofuro[3,2-e]isoquinolin]-7'(7'aH)-one](/img/structure/B1233222.png)

![4-[[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-4-oxobutanoic acid](/img/structure/B1233224.png)
![(S)-2-[(R)-3-amino-4-(2-fluorophenyl)butyryl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B1233225.png)


